Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth analysis of the key spectroscopic characteristics of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide, a substituted Weinreb amide with significant potential in organic synthesis. As direct spectral data for this specific compound is not widely published, this document serves as a predictive and instructional manual, grounded in fundamental principles and data from analogous structures. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed interpretation of expected spectral data but also robust, field-proven protocols for data acquisition. Every analytical point is explained with a focus on the causal relationships between molecular structure and spectroscopic output, ensuring a thorough understanding for both synthetic and analytical applications.
Introduction: The Structural Significance of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide
2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide belongs to the class of Weinreb amides, which are exceptionally useful intermediates in organic synthesis. Their N-methoxy-N-methylamide functionality allows for the controlled addition of organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. The substituents on the aromatic ring—a bromine atom and a nitro group—introduce specific electronic and steric properties that are crucial for its reactivity and subsequent molecular transformations.
The bromine atom at the 2-position provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments. The nitro group at the 4-position is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can be a precursor for an amino group, opening pathways to a wide range of derivatives. A thorough spectroscopic characterization is paramount for confirming the successful synthesis and purity of this valuable building block.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide, both ¹H and ¹³C NMR will provide unambiguous evidence for its constitution.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methoxy and N-methyl groups. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, causing a significant downfield shift (deshielding) of the aromatic protons, particularly those ortho and para to it.[1][2][3]
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Caption: Aromatic region of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Rationale |
| ~8.45 | Doublet | ~2.5 | 1H | H-3 | Located ortho to the strongly electron-withdrawing NO₂ group and meta to the bromine, resulting in a significant downfield shift. It appears as a doublet due to coupling with H-5. |
| ~8.20 | Doublet of Doublets | ~8.5, 2.5 | 1H | H-5 | Situated meta to the NO₂ group and ortho to the bromine. It is coupled to both H-3 and H-6. |
| ~7.90 | Doublet | ~8.5 | 1H | H-6 | Positioned ortho to the bromine and the amide group, and meta to the NO₂ group. It is coupled to H-5. |
| ~3.80 | Singlet | N/A | 3H | N-OCH₃ | The methoxy protons are in a distinct chemical environment and do not couple with other protons, hence appearing as a singlet. |
| ~3.35 | Singlet | N/A | 3H | N-CH₃ | Similar to the methoxy protons, the N-methyl protons are a singlet. Due to restricted rotation around the C-N amide bond, this signal might be broadened at room temperature. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment created by the substituents.[4][5]
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~167.0 | C =O | The carbonyl carbon of the Weinreb amide typically appears in this region.[4] |
| ~150.0 | C -4 (C-NO₂) | The carbon atom attached to the nitro group is significantly deshielded and appears far downfield.[1] |
| ~142.0 | C -1 (C-Amide) | The ipso-carbon attached to the amide group. |
| ~135.0 | C -6 | Aromatic CH carbon. |
| ~128.0 | C -3 | Aromatic CH carbon. |
| ~125.0 | C -5 | Aromatic CH carbon. |
| ~120.0 | C -2 (C-Br) | The carbon atom bonded to bromine is deshielded, but its chemical shift can be influenced by other substituents. |
| ~61.5 | N-OC H₃ | The methoxy carbon, typically found in this region. |
| ~34.0 | N-C H₃ | The N-methyl carbon. This signal might also be broad due to restricted amide bond rotation. |
Experimental Protocol for NMR Data Acquisition
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Caption: Workflow for NMR spectral analysis.
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Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[6][7]
-
Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[8]
-
¹H NMR Acquisition : Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.[9]
-
Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase correction and baseline correction. Calibrate the spectra using the TMS signal.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide, the most prominent features will be the absorptions from the nitro (NO₂) and the amide carbonyl (C=O) groups.[10][11]
Table 3: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| ~1660-1680 | Strong | C=O stretch (Amide) | The carbonyl stretch of a Weinreb amide is a strong, sharp band. Its frequency is typical for tertiary amides.[12] |
| ~1530-1550 | Strong | Asymmetric NO₂ stretch | Aromatic nitro compounds exhibit a very strong and characteristic absorption in this region due to the asymmetric stretching of the N-O bonds.[10][13][14] |
| ~1340-1360 | Strong | Symmetric NO₂ stretch | This second strong band corresponds to the symmetric stretching of the N-O bonds. The presence of both strong NO₂ bands is a clear indicator of the nitro group.[10][13][14] |
| ~3100-3000 | Medium | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the benzene ring. |
| ~1600, ~1475 | Medium | Aromatic C=C stretch | These bands are characteristic of the benzene ring itself. |
| ~850 | Strong | C-N stretch (Nitro) | The stretching vibration of the bond connecting the nitro group to the aromatic ring. |
| ~1000-1200 | Medium | C-N stretch (Amide) | Stretching vibration of the amide C-N bond. |
| ~750-850 | Strong | C-H out-of-plane bending | The substitution pattern on the benzene ring can sometimes be inferred from the out-of-plane C-H bending vibrations. For a 1,2,4-trisubstituted ring, one would expect strong absorptions in this region. |
| ~600-700 | Medium | C-Br stretch | The carbon-bromine stretch is typically found in the fingerprint region and can sometimes be difficult to assign definitively. |
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
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Caption: Workflow for IR analysis via the KBr pellet method.
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Sample Preparation : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar. The goal is to create a fine, homogeneous powder.[15][16] KBr is hygroscopic, so this should be done in a low-humidity environment.[17][18]
-
Pellet Formation : Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. This will fuse the KBr into a transparent or translucent pellet containing the dispersed sample.[16][19]
-
Data Acquisition : Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The final spectrum is usually presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.
Predicted Mass Spectrum (Electron Ionization - EI)
While Electrospray Ionization (ESI) is often preferred for polar molecules, understanding the potential EI fragmentation can be valuable.
-
Molecular Ion (M⁺) : The molecular weight of C₉H₉BrN₂O₄ is 288.0 g/mol (using ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z 288 and 290. This M/M+2 pattern is a definitive signature for a compound containing one bromine atom.[20][21]
-
Key Fragmentation Pathways :
-
Loss of NO₂ : A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂), which has a mass of 46 Da. This would lead to fragment ions at m/z 242/244.[22]
-
Loss of OCH₃ : Cleavage of the N-O bond can result in the loss of a methoxy radical (•OCH₃, 31 Da), giving ions at m/z 257/259.
-
Loss of N(OCH₃)CH₃ : Cleavage of the amide bond could lead to the formation of the bromonitrobenzoyl cation, a very stable fragment. This would result in ions at m/z 230/232.
-
Loss of CO : Subsequent loss of carbon monoxide (CO, 28 Da) from the benzoyl cation is a common fragmentation pathway, which would yield ions at m/z 202/204.[23]
Predicted Mass Spectrum (Electrospray Ionization - ESI)
For ESI, which is a soft ionization technique, the primary ion observed will likely be the protonated molecule or an adduct.[24][25][26]
-
Protonated Molecule [M+H]⁺ : In positive ion mode, the most abundant ion is expected to be the protonated molecule at m/z 289/291.
-
Sodium Adduct [M+Na]⁺ : It is also very common to observe the sodium adduct at m/z 311/313, especially if there are trace amounts of sodium salts present in the sample or solvent.[25]
Experimental Protocol for ESI-MS Data Acquisition
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Caption: General workflow for ESI-MS analysis.
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Sample Preparation : Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.[24]
-
Instrumentation : Use a mass spectrometer equipped with an electrospray ionization source. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Data Acquisition : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 100-500). The source parameters (e.g., capillary voltage, gas flow, temperature) should be optimized to maximize the signal of the ion of interest.[26]
Conclusion
The structural elucidation of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide is a multi-faceted process that relies on the synergistic use of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the interpretation of its spectral data, grounded in established spectroscopic principles. The ¹H and ¹³C NMR spectra are expected to reveal the precise connectivity of the molecule, with chemical shifts heavily influenced by the electron-withdrawing nitro group. The IR spectrum will be dominated by strong, characteristic bands for the amide carbonyl and nitro groups, confirming their presence. Finally, mass spectrometry will verify the molecular weight and, through its characteristic M/M+2 isotopic pattern, confirm the presence of a single bromine atom. The provided experimental protocols offer a standardized approach for obtaining high-quality data, ensuring that researchers can confidently verify the structure and purity of this important synthetic intermediate.
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